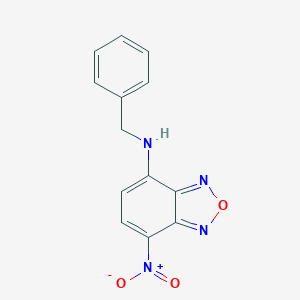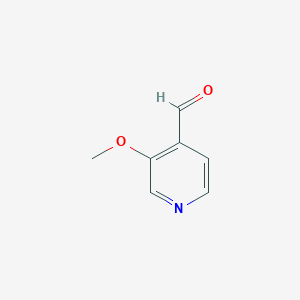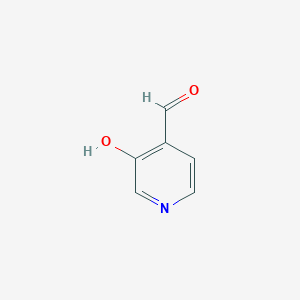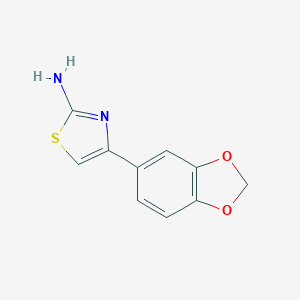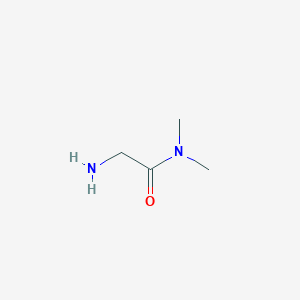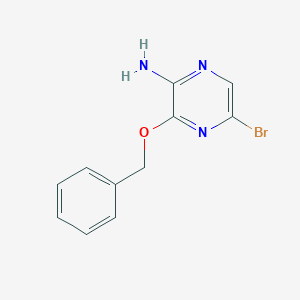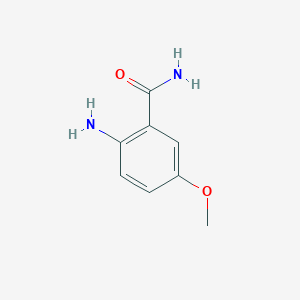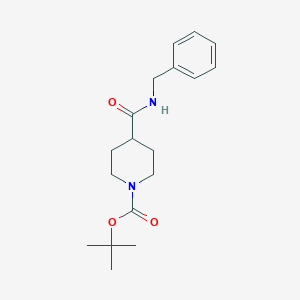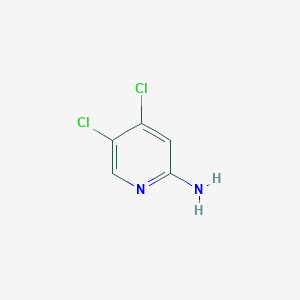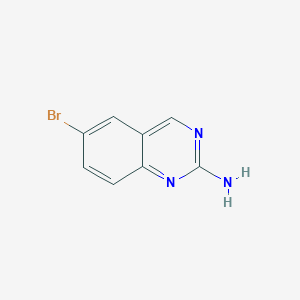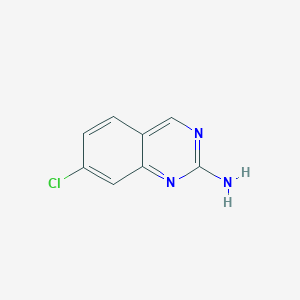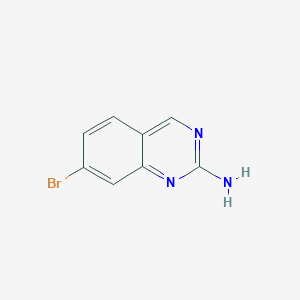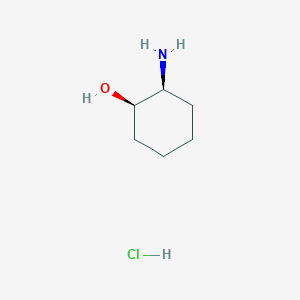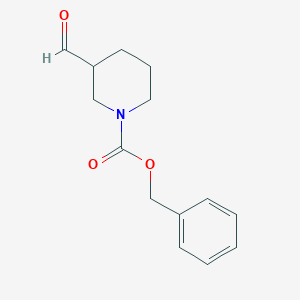
Benzyl 3-formylpiperidine-1-carboxylate
概要
説明
Benzyl 3-formylpiperidine-1-carboxylate is a chemical compound with the linear formula C14H17NO3 . It is a specialty product used in proteomics research applications .
Molecular Structure Analysis
The molecular structure of Benzyl 3-formylpiperidine-1-carboxylate is represented by the InChI code1S/C14H17NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,10,13H,4,7-9,11H2/t13-/m1/s1 . The molecular weight of this compound is 247.29 . Physical And Chemical Properties Analysis
Benzyl 3-formylpiperidine-1-carboxylate is a liquid at room temperature . It has a boiling point of 384.5±42.0°C at 760 mmHg . The compound should be stored in a freezer under -20°C .科学的研究の応用
Synthesis of Azepino[3,4b]indoles : Benzyl 3-formylpiperidine-1-carboxylate is used in the synthesis of azepino[3,4b]indoles, employing a Plancher rearrangement. This process yields moderate to good yields and is significant in organic synthesis (Eisenbeis et al., 2010).
Photocarboxylation of Benzylic C–H Bonds : In a photocarboxylation process, benzyl 3-formylpiperidine-1-carboxylate facilitates the carboxylation of sp3-hybridized C–H bonds with CO2. This metal-free condition reaction is significant for creating 2-arylpropionic acids and demonstrates potential in pharmaceutical synthesis (Meng et al., 2019).
Synthesis of Benzyl Esters : Benzyl 3-formylpiperidine-1-carboxylate is involved in the synthesis of benzyl esters. This method is important for creating esters from amino acid and sugar derivatives, highlighting its utility in organic chemistry and drug design (Tummatorn et al., 2007).
Enantioselective Benzylation : The compound plays a role in the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, useful for preparing biologically active compounds with a chiral 3-benzylpiperidine backbone. This method has practical applications in the synthesis of chirally pure pharmaceuticals (Wang et al., 2018).
Catalytic Transformations of Benzylic Carboxylates and Carbonates : In the presence of palladium or cobalt catalysts, benzyl 3-formylpiperidine-1-carboxylate undergoes catalytic transformations. These reactions are crucial in the development of new synthetic methodologies for benzylic substitution products (Kuwano, 2009).
Oxidative Cleavage of Benzylic Ethers : It's used in the oxidative cleavage of benzylic ethers, a process important in organic chemistry for producing aromatic aldehydes and alcohols from benzylic ethers (Pradhan et al., 2009).
PdII-mediated Cascade Carboxylative Annulation : Benzyl 3-formylpiperidine-1-carboxylate is involved in a PdII-mediated cascade carboxylative annulation to construct benzo[b]furan-3-carboxylic acids. This is significant in the synthesis of complex organic molecules (Liao et al., 2005).
Stereoselective Syntheses of Substituted tert-Butyl 3-Allyl-4-hydroxypiperidine-1-carboxylate : This compound is used in the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, important for creating specific isomers used in medicinal chemistry (Boev et al., 2015).
Synthesis of Piperidinones Incorporating an Amino Acid Moiety : In the synthesis of piperidinones, benzyl 3-formylpiperidine-1-carboxylate is crucial, especially in the development of potential SP antagonists used in medicinal research (Burdzhiev & Stanoeva, 2010).
Safety And Hazards
Benzyl 3-formylpiperidine-1-carboxylate is classified under GHS07 for safety . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
特性
IUPAC Name |
benzyl 3-formylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,10,13H,4,7-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGTVOXHDCVOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432552 | |
| Record name | Benzyl 3-formylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-formylpiperidine-1-carboxylate | |
CAS RN |
201478-72-0 | |
| Record name | Benzyl 3-formylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

